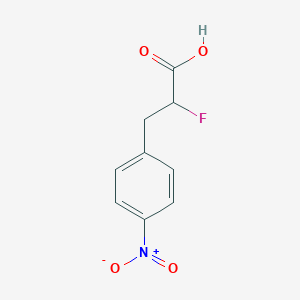
2-Fluoro-3-(4-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Fluoro-3-(4-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8FNO4 . It is also known as "Benzeneacetic acid, 3-fluoro-α-methyl-4-nitro-, ethyl ester" .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-(4-nitrophenyl)propanoic acid” can be represented by the InChI code: 1S/C9H8FNO4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2,(H,12,13) .Physical And Chemical Properties Analysis
“2-Fluoro-3-(4-nitrophenyl)propanoic acid” is a powder with a molecular weight of 213.17 .Scientific Research Applications
Chemical Synthesis and Spectroscopy : One study involves the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene, and its reaction with amines, amino acids, and NH-heteroaromatic compounds. The proton magnetic resonance spectra of some of the resultant derivatives provide insights into the structure and behavior of these compounds (Wilshire, 1967).
Fluorescent Probes and Biomedical Research : Another research highlights the biosynthetic incorporation of a fluorescent amino acid, genetically encoded in Saccharomyces cerevisiae, for studying protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo (Summerer et al., 2006).
Synthesis of Chiral Intermediates : A study on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity, where 3-chloro-1-phenyl-1-propanone is used as a chiral intermediate in the synthesis of antidepressant drugs, demonstrates the relevance in pharmaceutical synthesis (Choi et al., 2010).
Photophysical Properties : Research on the effect of solvent polarity on the photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, explores the absorption and fluorescence characteristics of these compounds in different solvents (Kumari et al., 2017).
Fluorescence-Based Technologies : A study on the oxidative Pictet-Spengler cyclization strategy to create a new class of fluorophores, indolizino[3,2-c]quinolines, which may be suitable for use as prospective fluorescent probes in aqueous systems, illustrates the application in developing new biomedical technologies (Park et al., 2015).
Fluorescent Dyes and Labeling : The selective reduction of a Boranil fluorophore bearing a nitro-phenyl group to its anilino form and subsequent conversion to various fluorescent dye derivatives highlights its application in biochemical labeling and luminescence studies (Frath et al., 2012).
Enantiomeric Separation and Chiral Analysis : A study on the separation of the enantiomers of 2-fluoro-2-phenyl propanoic acid and their use as a chiral derivatizing agent in the preparation of esters and amides demonstrates its importance in stereochemical analysis (Hamman, 1993).
Safety And Hazards
Future Directions
The use of fluorinated compounds in medicinal chemistry and materials science is a rapidly growing field . The unique properties of fluorine make it an attractive element for the design of new synthetic molecules with improved performance . Therefore, “2-Fluoro-3-(4-nitrophenyl)propanoic acid” and related compounds may have potential applications in these areas.
properties
IUPAC Name |
2-fluoro-3-(4-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNTXQGEAWBZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(4-nitrophenyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


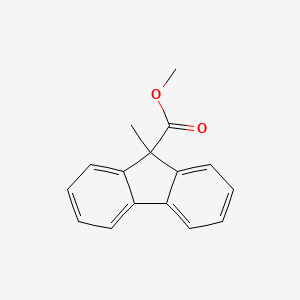
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731571.png)
![3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B2731572.png)
![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)
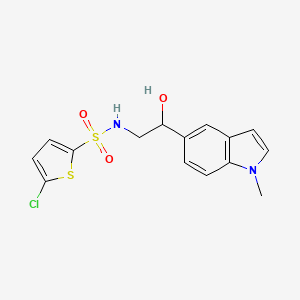
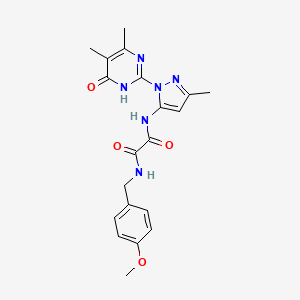
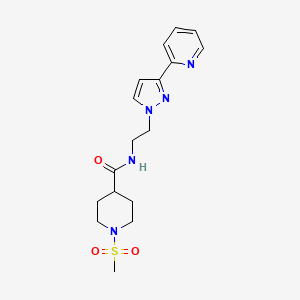
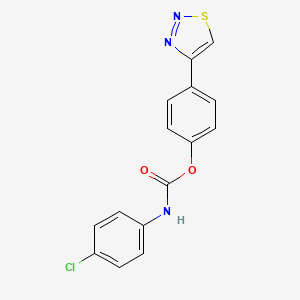
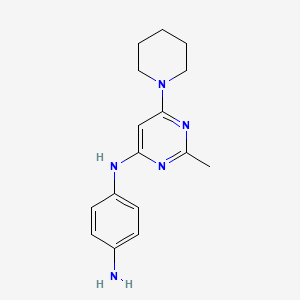

![(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanesulfonyl chloride](/img/structure/B2731588.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2731592.png)